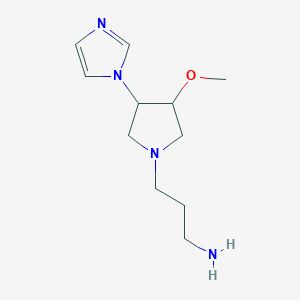![molecular formula C12H14N4 B1490401 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098023-39-1](/img/structure/B1490401.png)
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (2-CIPA) is an organic compound that is widely used in scientific research. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology, and has a wide range of applications in the laboratory.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile falls within a broader category of compounds known for their diverse synthetic applications and biological activities. Research in this area focuses on novel synthetic methodologies, exploring the compound's potential in creating new chemical entities with possible pharmaceutical applications. For instance, studies have demonstrated the synthesis of new derivatives of imidazo[1,2-b]pyrazole-7-carbonitriles, highlighting the versatility of these compounds in organic synthesis. These synthetic routes typically involve cyclocondensation reactions, offering a pathway to a variety of structurally complex molecules with potential biological activities (Khalafy, Marjani, & Salami, 2014; Khalafy, Marjani, & Salami, 2015).
Applications in Antioxidant and Antimicrobial Activities
Beyond synthetic utility, derivatives of this compound class have been evaluated for their biological activities, including antioxidant and antimicrobial properties. For example, new derivatives have been synthesized and assessed for their antioxidant activity, with some compounds showing promising results nearly equivalent to standard antioxidants such as ascorbic acid (El‐Mekabaty, 2015). Additionally, these compounds have been tested for antimicrobial activities, providing valuable insights into their potential therapeutic applications (Bassyouni et al., 2012).
Sensor and Ligand Applications
The structural features of imidazo[1,2-b]pyrazoles, including those similar to this compound, make them suitable candidates for applications in material science and as sensors. Studies have introduced hybrid cyclophane structures based on pyrazole/imidazole motifs, demonstrating their utility as hydrogen bond sensors and binucleating ligand precursors. These applications are indicative of the compound's potential in developing sophisticated molecular recognition systems and catalysis (Altmann, Jandl, & Pöthig, 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with rhodium (iii) in catalyzed reactions .
Mode of Action
The compound interacts with its targets via a Rhodium (III)-catalyzed C–H alkenylation reaction . This reaction involves the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation . The result is the selective synthesis of mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines .
Biochemical Pathways
The rhodium (iii)-catalyzed c–h alkenylation reaction it participates in is a key step in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown significant anti-proliferative activity, especially against non-small cell lung cancer .
properties
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMZFNPODCLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1490335.png)



